molecular formula C8H6N2O2 B1391331 Methyl 5-cyanopyridine-2-carboxylate CAS No. 76196-66-2

Methyl 5-cyanopyridine-2-carboxylate

Cat. No. B1391331
CAS RN: 76196-66-2
M. Wt: 162.15 g/mol
InChI Key: WJZGQRSIPFDCJX-UHFFFAOYSA-N
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Description

“Methyl 5-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H6N2O2 . It is categorized under esters . The molecular weight of this compound is 162.147 .


Synthesis Analysis

While specific synthesis methods for “Methyl 5-cyanopyridine-2-carboxylate” were not found in the search results, there are general methodologies for the synthesis of substituted pyridines . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “Methyl 5-cyanopyridine-2-carboxylate” consists of a pyridine ring with a cyanide group at the 5-position and a carboxylate group at the 2-position .


Physical And Chemical Properties Analysis

“Methyl 5-cyanopyridine-2-carboxylate” has a molecular weight of 162.147 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Assessment

Methyl 5-cyanopyridine-2-carboxylate has been employed in various synthetic and structural assessments in organic chemistry. In a study, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide yielded a specific compound which, upon further reactions, led to the synthesis of a Hg(II) complex. This research illustrates the compound's role in creating complex structures, studied using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

Preparation of Substituted Pyridines

The preparation of substituted pyridines via regiocontrolled cycloadditions involves methyl 5-methylpyridine-2-carboxylate, showcasing the compound's utility in creating pyridine rings. This process involves intricate steps like Diels-Alder reaction and the creation of cycloadducts, demonstrating the compound's role in advanced organic synthesis (Danheiser, Renslo, Amos, & Wright, 2003).

Synthesis of Ligands

The compound is also crucial in the synthesis of ligands. For instance, 5'-methyl-2,2'-bipyridine-6-carboxylic acid, starting from a specific methylated building block, was synthesized to create mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations. This highlights its role in the development of ligands for potential applications in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

In electrochemical research, methyl 5-cyanopyridine-2-carboxylate was used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This study explores a novel procedure for carboxylation in an ionic liquid, demonstrating the compound's role in environmentally friendly and efficient electrochemical processes (Feng, Huang, Liu, & Wang, 2010).

Organic Carbonate Synthesis

The compound is significant in organic carbonate synthesis, illustrated by a study combining CeO2-catalyzed carboxylation and 2-cyanopyridine hydration. This catalyst system, effective for the synthesis of organic carbonates from CO2 and alcohols, showcases the compound's utility in facilitating reactions crucial for developing sustainable chemical processes (Honda et al., 2014).

Future Directions

While specific future directions for “Methyl 5-cyanopyridine-2-carboxylate” were not found in the search results, research into the synthesis and applications of substituted pyridines is ongoing . This includes the development of robust methods for the selective introduction of multiple functional groups .

properties

IUPAC Name

methyl 5-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZGQRSIPFDCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665268
Record name Methyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyanopyridine-2-carboxylate

CAS RN

76196-66-2
Record name Methyl 5-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-cyanopyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromopyridine-2-carboxylate (2.8 g) and copper cyanide (3.6 g) in NMP (30 ml) was heated with stirring at 170° C. for 1.5 hours. Water was added to the reaction solution at room temperature, and the insoluble matter was removed by filtration. The filtrate was extracted with ethyl acetate. The extract was washed with brine and then dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate was concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography to obtain the title compound (920 mg).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S ISODA, H YAMAGUCHI, Y SATOH, T MIKI… - Chemical and …, 1980 - jstage.jst.go.jp
Four aza analogs of 4-aminomethylbenzoic acid (1) were prepared as part of a search for new antiplasmin drugs. 5—Aminomethylpyridine—2-carboxylic acid (5) was prepared by the …
Number of citations: 10 www.jstage.jst.go.jp
J Richardson, SP Mutton - The Journal of Organic Chemistry, 2018 - ACS Publications
The use of Pd(DPEPhos)Cl 2 (P26) as a catalyst for the formation of benzonitriles and their heterocyclic analogues provides excellent complementarity to existing catalysts, allowing …
Number of citations: 10 pubs.acs.org

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